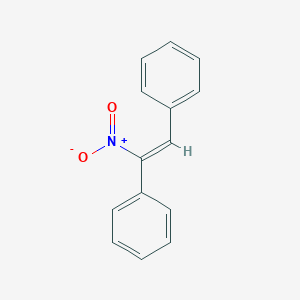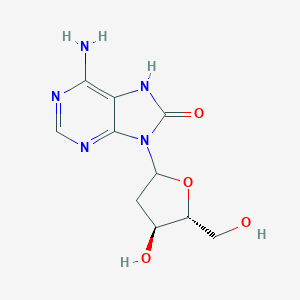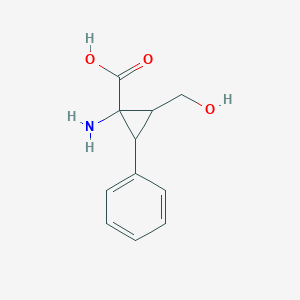
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid (ACPC) is a cyclic amino acid with a cyclopropane ring structure. It is a non-proteinogenic amino acid that has been used in scientific research for its unique properties. ACPC has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid is not fully understood. However, it has been found to modulate the activity of the neurotransmitter glutamate. 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has been found to act as a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Effets Biochimiques Et Physiologiques
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine, a neurotransmitter involved in learning and memory processes. 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized. It has also been found to have low toxicity, making it a safe compound to work with. However, 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has some limitations as well. It has poor water solubility, which can make it difficult to work with in aqueous solutions. Additionally, 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid. One area of research is the development of new synthesis methods to improve the yield and purity of 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid. Another area of research is the development of new therapeutic applications for 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid, particularly in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid and its effects on the brain and nervous system.
Méthodes De Synthèse
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid can be synthesized through a variety of methods. One common method involves the reaction of cyclopropane carboxylic acid with formaldehyde and ammonia. Another method involves the reaction of phenylcyclopropane with formaldehyde and ammonia. Both methods result in the formation of 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid.
Applications De Recherche Scientifique
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective properties and has been studied for its ability to treat various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. 1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid has also been studied for its potential use in the treatment of addiction and depression.
Propriétés
Numéro CAS |
146400-26-2 |
|---|---|
Nom du produit |
1-Amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid |
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
1-amino-2-(hydroxymethyl)-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c12-11(10(14)15)8(6-13)9(11)7-4-2-1-3-5-7/h1-5,8-9,13H,6,12H2,(H,14,15) |
Clé InChI |
VWAVIJVMDVMTKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(C2(C(=O)O)N)CO |
SMILES canonique |
C1=CC=C(C=C1)C2C(C2(C(=O)O)N)CO |
Synonymes |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-3-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



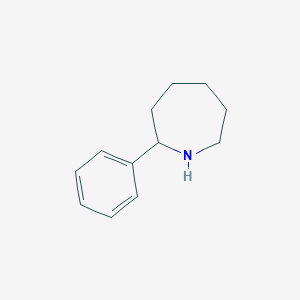

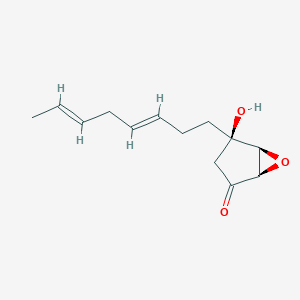
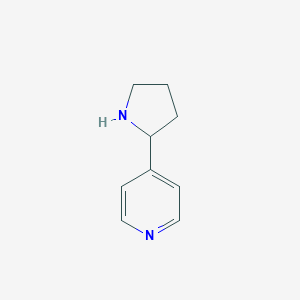
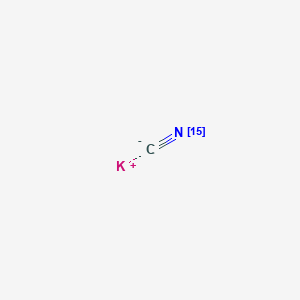
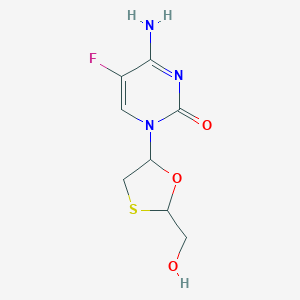
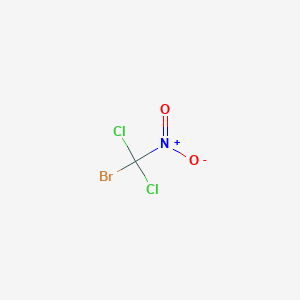
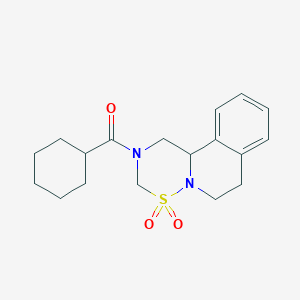
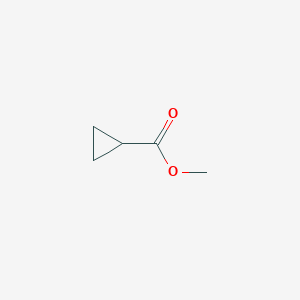
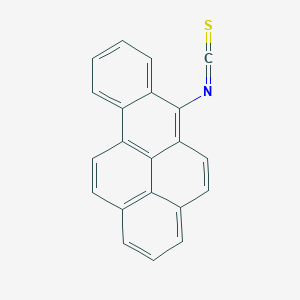
![1H-Perylo[3,4-cd]pyridine-8-sulfonicacid, 2,3-dihydro-1,3-dioxo-](/img/structure/B120482.png)
![1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B120484.png)
